molecular formula C9H8N2S B175640 3-Phenylisothiazol-5-amine CAS No. 14208-52-7

3-Phenylisothiazol-5-amine

Cat. No. B175640
Key on ui cas rn: 14208-52-7
M. Wt: 176.24 g/mol
InChI Key: DHGKYVMNSHRALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877760B2

Procedure details

To a solution of (Z)-3-amino-3-phenylacrylonitrile (95 mg, 0.660 mmol) in EtOH (1.0 mL) and THF (1.0 mL) in a sealed tube, H2S gas was bubbled through for 5 min. It was then stirred at 90 C for 20 h. The mixture was concentrated in vacuo. The residue was dissolved in MeOH (2.0 mL), aq. H2O2 (30%, 0.5 mL) was added. After being stirred at room temperature for 2 min, the reaction was completed. The mixture was concentrated in vacuo. The residue was purified by HPLC to give 3-phenylisothiazol-5-amine (22 mg).
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH:3]\[C:4]#[N:5].[SH2:12]>CCO.C1COCC1>[C:6]1([C:2]2[CH:3]=[C:4]([NH2:5])[S:12][N:1]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
95 mg
Type
reactant
Smiles
N\C(=C/C#N)\C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
1 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
It was then stirred at 90 C for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (2.0 mL)
ADDITION
Type
ADDITION
Details
aq. H2O2 (30%, 0.5 mL) was added
STIRRING
Type
STIRRING
Details
After being stirred at room temperature for 2 min
Duration
2 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NSC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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